An In-Depth Technical Guide to 5-chloro-2-methoxy-N-methylaniline Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-chloro-2-methoxy-N-methylaniline Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 5-chloro-2-methoxy-N-methylaniline hydrochloride, a substituted aniline derivative of significant interest to researchers in medicinal chemistry and drug development. Substituted anilines represent a privileged scaffold, forming the core of numerous therapeutic agents. This document elucidates the chemical structure, physicochemical properties, and a plausible, detailed synthetic pathway for this compound. Furthermore, it explores the strategic role of its distinct functional groups—the chloro, methoxy, and N-methyl moieties—in modulating ligand-protein interactions and optimizing drug-like properties. Safety protocols, handling, and spectroscopic characterization are also discussed to provide a holistic resource for laboratory professionals.
Chemical Identity and Structural Elucidation
5-chloro-2-methoxy-N-methylaniline hydrochloride is a salt derivative of a mono-substituted aniline. The hydrochloride form enhances stability and aqueous solubility, making it more amenable for handling and use in biological assays compared to its free base.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Compound Name | 5-chloro-2-methoxy-N-methylaniline hydrochloride | - |
| Free Base Name | 5-chloro-2-methoxy-N-methylaniline | [1] |
| CAS Number (Free Base) | 30427-11-3 | [1] |
| Molecular Formula (Free Base) | C₈H₁₀ClNO | [1][2] |
| Molecular Formula (Hydrochloride Salt) | C₈H₁₁Cl₂NO | - |
| Molecular Weight (Free Base) | 171.62 g/mol | [2] |
| Molecular Weight (Hydrochloride Salt) | 208.08 g/mol | - |
| Canonical SMILES (Free Base) | CNC1=C(C=CC(=C1)Cl)OC | [2] |
| InChI (Free Base) | InChI=1S/C8H10ClNO/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5,10H,1-2H3 |[2] |
Chemical Structure (Free Base):
Figure 1: 2D representation of 5-chloro-2-methoxy-N-methylaniline.
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Notes | Source |
|---|---|---|---|
| Appearance | White to off-white crystalline solid (Predicted) | Based on similar aniline hydrochlorides. | [4] |
| Melting Point (Precursor) | 81-83 °C | Data for 5-Chloro-2-methoxyaniline (CAS 95-03-4). | [5] |
| Solubility | Water soluble | The hydrochloride salt form enhances aqueous solubility. | [3] |
| XlogP (Predicted, Free Base) | 2.5 | Indicates moderate lipophilicity. | [2] |
| Stability | The hydrochloride salt is more stable and less prone to air/light oxidation than the free base. | Free anilines can be sensitive to air and light. |
Synthesis and Characterization
A robust and efficient synthesis of 5-chloro-2-methoxy-N-methylaniline hydrochloride can be achieved via a three-step process starting from commercially available materials. This pathway emphasizes modern, high-yield catalytic methods that are favored in contemporary drug discovery for their efficiency and sustainability.
Synthetic Workflow Overview
The causality behind this experimental design is to build complexity sequentially. First, the foundational aniline scaffold is created. Second, the crucial N-methyl group, a common modulator of pharmacological activity, is installed using a selective and "green" methylation strategy. Finally, the molecule is converted to its more stable and soluble hydrochloride salt.
Diagram 1: Proposed synthetic pathway from a nitroaromatic precursor to the final hydrochloride salt.
Experimental Protocols
This protocol is based on the efficient reduction of a nitro group using a catalyzed hydrazine reaction.[6]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-1-methoxy-2-nitrobenzene (1.0 eq), methanol (10 vol), iron (III) chloride (0.1 eq), and activated carbon (0.1 eq).
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Reaction: Heat the mixture to reflux. Add hydrazine hydrate (80%, 6.0 eq) dropwise over 30 minutes.
-
Monitoring: Stir the reaction at reflux for 16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and filter through a pad of celite to remove the solid catalysts.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Wash the resulting residue with petroleum ether to yield 5-chloro-2-methoxyaniline as a solid. This self-validating step ensures the purity of the intermediate for the next reaction.
This procedure utilizes a modern "hydrogen borrowing" catalysis, which employs methanol as both the solvent and the methylating agent, producing only water as a byproduct.[7][8] This method is chosen for its high atom economy and functional group tolerance.
-
Setup: In an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk tube with 5-chloro-2-methoxyaniline (1.0 eq), a suitable Ruthenium catalyst (e.g., a Ru-macho complex, 0.5-2 mol%), and a base (e.g., NaOH or KOtBu, 0.1-1.0 eq).
-
Reaction: Add anhydrous methanol (10-20 vol) and seal the tube. Place the mixture in a preheated oil bath at 60-140 °C.
-
Monitoring: Stir for 12-24 hours. The reaction can be monitored by GC-MS or LC-MS to confirm the formation of the N-methylated product.
-
Workup: After cooling, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the pure 5-chloro-2-methoxy-N-methylaniline free base.
This is a standard acid-base reaction to generate the final, stable salt form.
-
Dissolution: Dissolve the purified 5-chloro-2-methoxy-N-methylaniline free base (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Precipitation: While stirring, slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete. Alternatively, bubble anhydrous HCl gas through the solution.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold, anhydrous solvent and dry under vacuum to yield the final 5-chloro-2-methoxy-N-methylaniline hydrochloride. Characterization by melting point and spectroscopic methods validates the final product.
Predicted Spectroscopic Profile
Definitive characterization of the synthesized compound is essential. Based on its structure, the following spectroscopic signatures are predicted.
-
¹H NMR:
-
Aromatic Protons: 3 signals in the ~6.7-7.2 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
N-H Proton: A broad singlet, which will be significantly downfield in the hydrochloride salt (~8-10 ppm) due to the ammonium ion formation.
-
O-CH₃ Protons: A sharp singlet around 3.8-3.9 ppm.
-
N-CH₃ Protons: A singlet (or a doublet if coupled to the N-H proton) around 2.8-3.0 ppm.
-
-
Mass Spectrometry (ESI+):
-
The primary ion observed for the free base will be the protonated molecular ion [M+H]⁺.
-
Predicted m/z: 172.05237.[2]
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad and strong absorption in the 2400-3000 cm⁻¹ range, characteristic of an amine salt (-NH₂⁺-).
-
C-H Stretch (sp³): Aliphatic C-H stretches for the methyl groups just below 3000 cm⁻¹.
-
C-H Stretch (sp²): Aromatic C-H stretches just above 3000 cm⁻¹.
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C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong C-O-C ether stretch around 1250 cm⁻¹.
-
C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.
-
Role in Medicinal Chemistry and Drug Development
The true value of 5-chloro-2-methoxy-N-methylaniline hydrochloride lies in its potential as a scaffold or building block in drug design. The specific combination of substituents is not arbitrary; each functional group can play a defined role in optimizing a molecule's interaction with a biological target and its overall pharmacokinetic profile.
Strategic Value of Substituents
-
Substituted Aniline Core: This motif is a cornerstone of many kinase inhibitors, providing a key hydrogen bond donor/acceptor system to interact with the hinge region of the kinase active site.[9]
-
Methoxy Group (-OCH₃): Often considered more than just a simple methyl or hydroxyl group, the methoxy substituent can improve metabolic stability by blocking a potential site of oxidation. It can also act as a weak hydrogen bond acceptor and influence the conformation of the molecule, which can be critical for achieving a bioactive pose.[10][11]
-
Chloro Group (-Cl): The chlorine atom is a versatile tool in medicinal chemistry. It is lipophilic and can occupy hydrophobic pockets in a protein target. Furthermore, it can participate in halogen bonding—a specific, non-covalent interaction that can enhance binding affinity and selectivity.[10][12]
-
N-Methyl Group (-NHCH₃): The transition from a primary amine (-NH₂) to a secondary N-methyl amine can have profound effects. It often increases lipophilicity, which can improve cell permeability. It also removes one hydrogen bond donor, which can be used to fine-tune selectivity and reduce interactions with off-targets.[13]
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- 3. WERCS Studio - Application Error [assets.thermofisher.com]
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- 8. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
